4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide
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Overview
Description
4-Methyl-N’-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide is a complex organic compound with the molecular formula C20H23N3O3S. This compound is known for its unique structure, which includes a piperidine ring, a phenyl group, and a benzenesulfonohydrazide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N’-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide typically involves the condensation of 4-methylbenzenesulfonohydrazide with 2-oxo-1-phenyl-2-(piperidin-1-yl)ethanone. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N’-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-Methyl-N’-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-Methyl-N’-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide include:
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-
Uniqueness
What sets 4-Methyl-N’-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide, also known as (E)-4-Methyl-N'-(2-oxo-1-phenyl-2-(piperidin-1-yl)ethylidene)benzenesulfonohydrazide, is a synthetic compound characterized by a complex molecular structure that includes a hydrazone linkage. This compound has garnered attention in medicinal chemistry for its potential biological activities, particularly as an antimicrobial agent.
The molecular formula of this compound is C20H23N3O3S, with a molecular weight of approximately 385.48 g/mol. Its predicted boiling point is around 543.4 °C, and it exhibits acidic properties with a pKa value of 6.77, which influences its solubility and reactivity in biological systems .
Biological Activity Overview
The biological activity of this compound has been primarily explored in the context of its antimicrobial properties. Hydrazone derivatives are known for their diverse biological effects, including antibacterial, antifungal, and anti-inflammatory activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including Gram-positive organisms. For example, it has shown effective inhibition against Staphylococcus aureus and Enterococcus faecalis with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The mechanism of action appears to involve inhibition of protein synthesis and nucleic acid production, which are critical for bacterial growth and survival .
Case Studies
- In Vitro Studies : In a study assessing the efficacy of various Schiff base compounds, this compound demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with biofilm inhibition concentrations (MBICs) reported between 62.216 and 124.432 μg/mL .
- Comparative Analysis : When compared to standard antibiotics such as ciprofloxacin, this compound exhibited comparable or superior activity against certain bacterial biofilms, suggesting its potential as an alternative therapeutic agent in treating resistant infections .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in this compound enhances its biological activity while providing stability against hydrolysis compared to simpler hydrazones. The presence of the piperidine ring contributes to the compound's lipophilicity, facilitating better membrane penetration and interaction with bacterial targets .
Comparative Compounds
A comparison with structurally similar compounds reveals insights into the SAR:
Compound Name | Structure | Key Features |
---|---|---|
4-Methylbenzenesulfonic acid hydrazone | C7H9N3O3S | Antimicrobial applications |
Phenylhydrazine | C6H8N2 | Simple hydrazine derivative |
1-(Phenylglyoxylyl)piperidine | C12H13N\ | Neuroactive properties |
This table highlights how variations in structure can influence the biological properties of related compounds.
Properties
Molecular Formula |
C20H23N3O3S |
---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
4-methyl-N-[(Z)-(2-oxo-1-phenyl-2-piperidin-1-ylethylidene)amino]benzenesulfonamide |
InChI |
InChI=1S/C20H23N3O3S/c1-16-10-12-18(13-11-16)27(25,26)22-21-19(17-8-4-2-5-9-17)20(24)23-14-6-3-7-15-23/h2,4-5,8-13,22H,3,6-7,14-15H2,1H3/b21-19- |
InChI Key |
URVHPGKXPLVVRC-VZCXRCSSSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C2=CC=CC=C2)\C(=O)N3CCCCC3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=C(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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